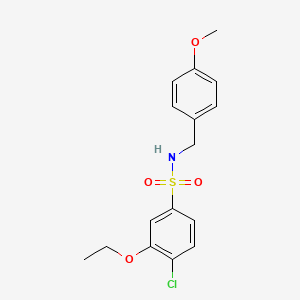

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide

Beschreibung

4-Chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position, an ethoxy group at the 3-position, and a 4-methoxybenzyl group attached to the sulfonamide nitrogen.

Eigenschaften

IUPAC Name |

4-chloro-3-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4S/c1-3-22-16-10-14(8-9-15(16)17)23(19,20)18-11-12-4-6-13(21-2)7-5-12/h4-10,18H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRWSMFIJDMUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves a multi-step process. One common method includes:

Nitration: Introduction of a nitro group to the benzene ring.

Reduction: Conversion of the nitro group to an amine.

Sulfonation: Introduction of the sulfonamide group.

Substitution: Introduction of the chloro, ethoxy, and methoxy groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfone derivatives.

Reduction: Reduction of the sulfonamide group.

Substitution: Halogenation or alkylation of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation using halogens like chlorine or bromine, and alkylation using alkyl halides

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and various substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential antimicrobial properties and interactions with biological systems.

Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in microorganisms, which is essential for their growth and replication .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The target compound shares a benzenesulfonamide backbone with several analogs, but its substituents differentiate it from others:

Key Observations :

Physicochemical Properties

Substituents significantly influence logP, solubility, and molecular weight:

Key Observations :

- The 3-ethoxy group increases molecular weight and logP compared to the non-ethoxy analog (311.8 vs. 342.8 g/mol; logP ~3.0 vs. ~3.5) .

- Compounds with polar groups (e.g., hydroxyl in 12-LOX inhibitors) exhibit better solubility but lower logP, highlighting a trade-off between bioavailability and target engagement .

Biologische Aktivität

4-Chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structural components include:

- Chloro Group : Enhances biological activity.

- Ethoxy Group : Contributes to solubility and binding affinity.

- Methoxybenzyl Moiety : Imparts specificity in biological interactions.

Anticancer Properties

Numerous studies have investigated the anticancer potential of 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide. It has shown effectiveness against several cancer cell lines, including:

- A549 (Lung Cancer) : Exhibited moderate potency with an IC50 value indicating significant cytotoxicity.

- HeLa (Cervical Cancer) : Demonstrated the ability to induce apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It is believed to inhibit bacterial growth by targeting enzymes involved in folate synthesis, similar to other sulfonamides.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| E. coli | 32 µg/mL | Inhibition of DHPS enzyme |

| S. aureus | 16 µg/mL | Disruption of folate biosynthesis |

The mechanism by which 4-chloro-3-ethoxy-N-(4-methoxybenzyl)benzenesulfonamide exerts its biological effects primarily involves:

- Enzyme Inhibition : The sulfonamide structure mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis.

- Cell Cycle Modulation : Induces apoptosis in cancer cells through pathways involving caspase activation and mitochondrial disruption.

Case Studies

- Study on Lung Cancer Cells : A recent study demonstrated that treatment with the compound resulted in significant apoptosis in A549 cells, with activation of caspases 3 and 9 being observed.

- Antibacterial Efficacy Against S. aureus : Another study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.